molecular formula C15H17N3O3 B2809547 N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-48-8

N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2809547
M. Wt: 287.319
InChI Key: ZXWFJGURLBDFKU-UHFFFAOYSA-N
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Description

N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

Several studies have explored the synthesis and antibacterial activities of pyrroloquinoline derivatives. These compounds have been synthesized and tested for their potential against both gram-positive and gram-negative bacteria. Notable findings include potent antibacterial activities against systemic infections, with specific compounds demonstrating high efficacy and balanced in vitro activity along with good aqueous solubility (Ishikawa et al., 1990; Tsuji et al., 1995).

Anticoagulant Activity

The synthesis and evaluation of new ethylidene and spiro derivatives of pyrroloquinolin-2-ones have revealed their potential as inhibitors against blood coagulation factors Xa and XIa, suggesting a promising avenue for the development of anticoagulant drugs (Novichikhina et al., 2020).

Diuretic and Fungicidal Activities

Research has also delved into the diuretic and fungicidal properties of pyrroloquinoline derivatives. For instance, a study on halo-substituted carboxylic acid anilides of pyrroloquinoline demonstrated peculiarities in their NMR spectra and significant diuretic activity (Ukrainets et al., 2011). Another investigation focused on the synthesis of pyrroloquinolin-4-ones with potential fungicidal activity, highlighting the chemical diversity and functionalization strategies in developing fungicides (Kappe et al., 2009).

Melatoninergic Activity

The design and synthesis of new unsubstituted and beta,beta'-difunctionalized pyrroloquinolin-alkanamides have been tested for their ability to activate melanophores and bind to melatonin receptor subtypes, showing potential in the development of anxiolytic and neuroprotective agents (Tsotinis et al., 2007).

Asthma Therapeutics

Pyrroloquinoline derivatives have been synthesized and evaluated for their activities against mediators recognized as important in asthma, such as histamine, platelet-activating factor (PAF), and leukotrienes. These studies revealed compounds with potent antagonism and inhibitory properties, suggesting their potential therapeutic application in treating asthma (Paris et al., 1995).

properties

IUPAC Name

N-methyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8-11-7-10(17-14(20)13(19)16-2)6-9-4-3-5-18(12(9)11)15(8)21/h6-8H,3-5H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFJGURLBDFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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